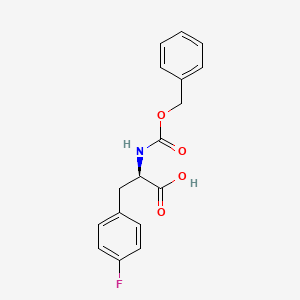
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linear: is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These dyes are widely used due to their stability and range of colors.
準備方法
Synthetic Routes and Reaction Conditions:
-
Diazotization and Coupling Reaction:
Step 1 Diazotization: - The synthesis begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.
Step 2 Coupling Reaction: - The diazonium salt is then coupled with a phenolic compound under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium with a pH adjusted to around 8-10 using sodium hydroxide.
-
Industrial Production Methods:
- Industrially, the synthesis is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high-purity products.
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
-
Reduction:
- Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, resulting in the formation of aromatic amines.
-
Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium dithionite, zinc, acidic conditions.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry:
Dye Chemistry: The compound is extensively used in the synthesis of azo dyes, which are applied in textile, leather, and paper industries due to their bright colors and stability.
Biology:
Biological Staining: Azo dyes derived from this compound are used as biological stains in microscopy to highlight structures in biological tissues.
Medicine:
Pharmaceuticals: Some derivatives of this compound have been investigated for their potential use as therapeutic agents due to their antimicrobial and anti-inflammatory properties.
Industry:
Textiles: The compound is used to dye fabrics, providing vibrant and long-lasting colors.
Plastics: It is also used in coloring plastics and synthetic fibers.
作用機序
Molecular Targets and Pathways:
- The compound exerts its effects primarily through its interaction with cellular components. In biological systems, the azo groups can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
-
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, linear:
- Similar in structure but lacks the branched alkyl chains, leading to different solubility and application properties.
-
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C8-10-branched and linear:
- Contains shorter alkyl chains, affecting its physical properties and industrial applications.
Uniqueness:
- The mixed C11-14-branched and linear alkyl chains provide a balance between solubility and stability, making this compound particularly useful in applications requiring both properties. Its unique structure allows for a wide range of colors and improved fastness properties in dyes.
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linear , highlighting its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
115340-73-3 |
|---|---|
分子式 |
C9H7ClO |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




